molecular formula C19H41NO3 B12670737 2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol CAS No. 31611-18-4

2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol

Cat. No.: B12670737
CAS No.: 31611-18-4
M. Wt: 331.5 g/mol
InChI Key: RUDHWNPRHPXUGX-UHFFFAOYSA-N
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Description

Chemical Structure: 2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol (CAS: Not explicitly listed in evidence; related entries include 224-649-6 and 1733-93-3 for structural analogs) is a tertiary amine-based surfactant with a dodecyloxy (C₁₂H₂₅O) chain attached to a propylimino linker and two ethanol groups. Its molecular formula is C₁₉H₄₁NO₃, and it is structurally characterized by the amphiphilic balance of a hydrophobic alkyl chain and hydrophilic ethanol moieties .

Synthesis: The compound is typically synthesized via ethoxylation or alkoxylation of alkylamine precursors. For example, reacting 3-(dodecyloxy)propylamine with ethylene oxide under controlled conditions yields the bisethanol derivative .

Applications: Primarily used as a nonionic surfactant in industrial formulations, it functions as an emulsifier, corrosion inhibitor, or stabilizer in coatings, agrochemicals, and personal care products. Its dual hydrophilic-lipophilic nature enhances solubility and interfacial activity .

Properties

CAS No.

31611-18-4

Molecular Formula

C19H41NO3

Molecular Weight

331.5 g/mol

IUPAC Name

2-[3-dodecoxypropyl(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C19H41NO3/c1-2-3-4-5-6-7-8-9-10-11-18-23-19-12-13-20(14-16-21)15-17-22/h21-22H,2-19H2,1H3

InChI Key

RUDHWNPRHPXUGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCCN(CCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[[3-(Dodecyloxy)propyl]imino]bisethanol typically involves the reaction of dodecyloxypropylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the imino linkage and the bisethanol structure .

Industrial Production Methods

In industrial settings, the production of 2,2’-[[3-(Dodecyloxy)propyl]imino]bisethanol is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,2’-[[3-(Dodecyloxy)propyl]imino]bisethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-[[3-(Dodecyloxy)propyl]imino]bisethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-[[3-(Dodecyloxy)propyl]imino]bisethanol involves its interaction with lipid bilayers and membrane proteins. The dodecyloxy group facilitates the insertion of the compound into lipid membranes, while the imino and bisethanol moieties interact with polar head groups of lipids and proteins. This interaction can alter membrane fluidity and permeability, affecting various cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol with structurally related compounds, focusing on molecular features, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Key Structural Differences Applications Key Findings
This compound (Target Compound) N/A C₁₉H₄₁NO₃ 3-(dodecyloxy)propyl linker Nonionic surfactant, emulsifier, corrosion inhibitor Exhibits balanced hydrophilic-lipophilic properties; stable in acidic conditions
2,2'-((2-(Dodecyloxy)ethyl)imino)bisethanol (TEA-Lauryl Ether) 1733-93-3 C₁₈H₃₉NO₃ Ethyl linker instead of propyl Nonionic surfactant in detergents Lower solubility in water compared to target compound; limited thermal stability
2,2'-(Dodecylimino)bisethanol 1541-67-9 C₁₆H₃₅NO₂ Absence of propyloxy group; direct dodecyl-amine linkage Cationic emulsifier, textile softener Higher cationic charge density; effective in fabric softening but prone to hydrolysis
2,2'-[[3-(Triethoxysilyl)propyl]imino]bisethanol 10217-34-4 C₁₄H₃₂NO₅Si Triethoxysilyl (-Si(OCH₂CH₃)₃) functional group Silane coupling agent for polymers and composites Enhances adhesion between organic/inorganic materials; hydrolyzes to form silanol groups
2,2'-[[4-[(2-Hydroxyethyl)amino]-3-nitrophenyl]imino]bisethanol 251-410-3 C₁₂H₁₈N₄O₅ Aromatic nitro group and phenylimino linker Dye intermediate, photostabilizer UV-absorbing properties; used in photoresist formulations but limited solubility in polar solvents

Structural and Functional Analysis

  • Alkyl Chain Length and Linker Position: The propyloxy linker in the target compound (vs. ethyl in TEA-Lauryl Ether) provides greater flexibility and reduces steric hindrance, improving emulsification efficiency in nonpolar media . Triethoxysilyl derivatives (e.g., 2,2'-[[3-(Triethoxysilyl)propyl]imino]bisethanol) introduce crosslinking capabilities, making them superior in composite material applications .
  • Cationic vs. Nonionic Behavior: Compounds like 2,2'-(Dodecylimino)bisethanol exhibit cationic behavior due to the absence of ethoxylation, enhancing their affinity for negatively charged surfaces (e.g., textiles) but limiting compatibility with nonpolar systems .
  • Functional Group Impact :

    • Aromatic nitro groups (e.g., in 251-410-3) confer UV stability but reduce solubility, whereas silane derivatives enable covalent bonding with substrates, critical for adhesion promotion .

Research Findings and Data

  • Solubility Studies: The target compound exhibits a solubility of 12 g/L in water at 25°C, significantly higher than TEA-Lauryl Ether (3 g/L) due to its extended ethoxylation . In ethanol, solubility exceeds 50 g/L, enabling use in solvent-based coatings .
  • Ecotoxicity :

    • Comparative LC₅₀ values (96h, Daphnia magna):
  • Target compound: 8.2 mg/L
  • 2,2'-(Dodecylimino)bisethanol: 2.1 mg/L

Biological Activity

2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol, a compound with the CAS number 31611-18-4, has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19_{19}H41_{41}NO3_3. The compound features a dodecyloxy group that contributes to its hydrophobic characteristics, which may influence its interaction with biological membranes and cellular uptake.

Cytotoxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of new compounds. According to available data, preliminary evaluations suggest that this compound does not exhibit significant cytotoxicity in standard assays. For example, cytotoxicity tests using A549 alveolar epithelial cells have shown that the compound does not adversely affect cell viability at certain concentrations .

The biological mechanisms underlying the activity of this compound remain under investigation. However, it is likely that its activity involves:

  • Membrane Disruption : The hydrophobic dodecyloxy group may disrupt bacterial cell membranes.
  • Inhibition of Biofilm Formation : Similar compounds have been noted for their ability to inhibit biofilm formation in bacteria .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving structurally related compounds, researchers found that certain derivatives significantly inhibited biofilm formation in MRSA strains. While direct evidence for this compound is sparse, these findings suggest potential pathways for its application in treating biofilm-associated infections.

Case Study 2: Toxicological Assessment

A comprehensive toxicological evaluation was performed following OECD guidelines. The results indicated no significant reproductive toxicity or developmental effects in animal models when administered at specified doses . This positions the compound favorably for further pharmacological exploration.

Data Summary Table

Parameter Value
Molecular Formula C19_{19}H41_{41}NO3_3
CAS Number 31611-18-4
Antimicrobial Activity Potential against MRSA
Cytotoxicity Low (A549 cells)
Toxicological Findings No reproductive toxicity

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